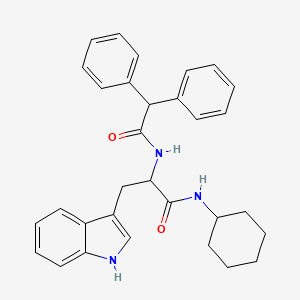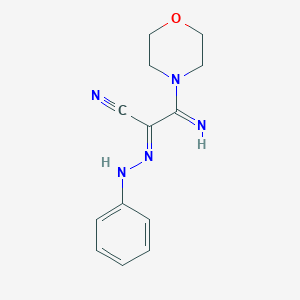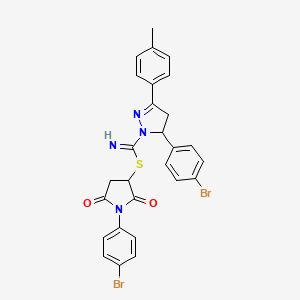
N-cyclohexyl-Nalpha-(diphenylacetyl)tryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANAMIDE is a complex organic compound that features a cyclohexyl group, a diphenylacetamido group, and an indole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable indole precursor, various functional groups can be introduced through electrophilic substitution reactions.
Introduction of the Diphenylacetamido Group: This can be achieved by reacting diphenylacetic acid with an amine to form the amide bond.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the amide bond or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-CYCLOHEXYL-2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANAMIDE may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANAMIDE: shares similarities with other indole-based compounds, such as:
Uniqueness
The unique combination of the cyclohexyl, diphenylacetamido, and indole groups may confer specific properties, such as enhanced binding affinity to certain biological targets or unique chemical reactivity.
Properties
Molecular Formula |
C31H33N3O2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(2,2-diphenylacetyl)amino]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C31H33N3O2/c35-30(33-25-16-8-3-9-17-25)28(20-24-21-32-27-19-11-10-18-26(24)27)34-31(36)29(22-12-4-1-5-13-22)23-14-6-2-7-15-23/h1-2,4-7,10-15,18-19,21,25,28-29,32H,3,8-9,16-17,20H2,(H,33,35)(H,34,36) |
InChI Key |
JTEIKSXOXPVUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11524723.png)

![4-tert-butyl-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524726.png)
![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11524734.png)
![Methyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11524735.png)

![6-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B11524739.png)
![4-amino-N-(3-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}propyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11524741.png)
![2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide](/img/structure/B11524753.png)
![(3Z)-3-[(5-chloro-2-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524765.png)
![4-chloro-N-{1-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B11524783.png)
![1-(3-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)ethanone](/img/structure/B11524788.png)

